molecular formula C15H5F15N2O B14715955 1,2,4-Oxadiazole, 5-(pentadecafluoroheptyl)-3-phenyl- CAS No. 21733-14-2

1,2,4-Oxadiazole, 5-(pentadecafluoroheptyl)-3-phenyl-

Cat. No.: B14715955
CAS No.: 21733-14-2
M. Wt: 514.19 g/mol
InChI Key: DLOYUWPSJSGGSB-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole, 5-(pentadecafluoroheptyl)-3-phenyl- is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Oxadiazole derivatives can be synthesized through several methods. One common approach involves the cyclization of O-acylamidoximes under the action of organic bases . This method is efficient and straightforward, requiring the preparation and isolation of O-acylamidoximes as a preliminary step. Another method is the one-pot synthesis from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents like dimethyl sulfoxide (DMSO) in the presence of inorganic bases . This pathway is highly efficient and widely used in medicinal chemistry.

Industrial Production Methods

Industrial production of 1,2,4-oxadiazole derivatives often involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and specific application of the compound. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazole derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more stable heterocycles, while substitution reactions can yield a wide range of functionalized oxadiazole derivatives .

Properties

CAS No.

21733-14-2

Molecular Formula

C15H5F15N2O

Molecular Weight

514.19 g/mol

IUPAC Name

5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C15H5F15N2O/c16-9(17,8-31-7(32-33-8)6-4-2-1-3-5-6)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)30/h1-5H

InChI Key

DLOYUWPSJSGGSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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